N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide is an organic compound with a complex structure that includes both acetyl and benzylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide typically involves the following steps:
Thioether Formation:
A common synthetic route might involve the reaction of 3-acetylphenylamine with benzylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions often include:
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Typically moderate temperatures (50-100°C) to facilitate the reaction without causing decomposition of the reactants or products.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzylsulfanyl group.
N-(3-acetylphenyl)-2-(methylsulfanyl)acetamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide is unique due to the presence of both acetyl and benzylsulfanyl groups, which confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
CAS No. |
462621-90-5 |
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Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-benzylsulfanylacetamide |
InChI |
InChI=1S/C17H17NO2S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-21-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
UZVKWVQHDLIPHI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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